Bis(trimethylsilyl)methane

Catalog No.
S749747
CAS No.
2117-28-4
M.F
C7H20Si2
M. Wt
160.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trimethylsilyl)methane

CAS Number

2117-28-4

Product Name

Bis(trimethylsilyl)methane

IUPAC Name

trimethyl(trimethylsilylmethyl)silane

Molecular Formula

C7H20Si2

Molecular Weight

160.4 g/mol

InChI

InChI=1S/C7H20Si2/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3

InChI Key

GYIODRUWWNNGPI-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C[Si](C)(C)C

Origin and Significance:

BTM is a synthetic compound not found naturally. It plays a significant role in organic and inorganic chemistry research due to the unique properties of the trimethylsilyl (TMS) group (Si(CH3)3) []. The TMS group is bulky and electron-donating, making BTM a valuable reagent for various applications.


Molecular Structure Analysis

BTM has a simple yet interesting molecular structure. It consists of a central carbon atom (CH2) bonded to two TMS groups on either side. The key features include:

  • Tetrahedral geometry: The central carbon is sp3 hybridized and forms four sigma bonds with the two TMS groups and two hydrogen atoms in a tetrahedral arrangement [].
  • Steric bulk: The three methyl groups (CH3) in each TMS group create steric hindrance around the central carbon, influencing its reactivity [].

Notable aspects:

  • The Si-C bonds are relatively long and weak compared to C-C bonds, making BTM susceptible to cleavage under certain conditions [].
  • The TMS groups shield the central carbon from nucleophilic attack due to their electron-donating nature [].

Chemical Reactions Analysis

Synthesis:

BTM is typically synthesized by the reaction of dichloromethane (CH2Cl2) with a strong silylating agent like hexamethyldisilazane (HMDS) [].

CH2Cl2 + 2 HMDS -> C7H20Si2 + 2 HCl

Decomposition:

BTM can decompose upon heating or under strong acidic/basic conditions. The decomposition pathway depends on the specific conditions, but it can lead to the formation of various products like methane (CH4), trimethylsilane (Si(CH3)4), and other hydrocarbons [].

Other Reactions:

BTM can be used as a precursor for the synthesis of other organosilicon compounds. For example, it can react with electrophiles to form silylated derivatives.


Physical And Chemical Properties Analysis

  • Molecular Formula: C7H20Si2
  • Molecular Weight: 160.4 g/mol
  • Physical State: Colorless liquid []
  • Melting Point: -71 °C []
  • Boiling Point: 132-133 °C []
  • Density: 0.75 g/mL []
  • Solubility: Soluble in organic solvents like hexane and dichloromethane []
  • Stability: Relatively stable at room temperature, but decomposes upon heating or under strong acidic/basic conditions []
  • Protection: The bulky TMS group can protect a reactive site in a molecule from unwanted reactions [].
  • Increased solubility: TMS groups can enhance the solubility of organic molecules in organic solvents [].
  • Modulating electronic properties: The electron-donating nature of TMS can influence the electronic properties of a molecule, affecting its reactivity.

Citation:

  • Trimethylsilyl (TMS) Protection in Organic Synthesis

Organic Synthesis:

  • Protecting Group: BTM serves as a protecting group for alcohols and amines. The trimethylsilyl (TMS) group can be readily attached to the hydroxyl (-OH) or amino (-NH2) group, rendering it unreactive during further reactions. This temporary masking allows for selective modification of other functional groups in the molecule. After the desired modifications, the TMS group can be easily removed to regenerate the original alcohol or amine [].
  • Silylation Reagent: BTM acts as a silylating agent, introducing the TMS group to various organic molecules. This process can enhance volatility and solubility of the modified molecules, facilitating their analysis techniques like gas chromatography (GC) and mass spectrometry (MS) [].

Material Science:

  • Precursor for Functional Materials: BTM serves as a precursor for the synthesis of various functional materials, including silicon-based polymers and organometallic compounds. These materials possess unique properties like electrical conductivity, thermal stability, and catalytic activity, making them valuable for applications in electronics, optoelectronics, and catalysis [].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Internal Standard: Due to its well-defined chemical shifts and peak resolution in the 1H and 13C NMR spectra, BTM is often used as an internal standard for referencing chemical shifts of other compounds in solution. This ensures accurate and consistent chemical shift assignments across different NMR experiments [].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2117-28-4

Wikipedia

Bis(trimethylsilyl)methane

General Manufacturing Information

Silane, 1,1'-methylenebis[1,1,1-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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